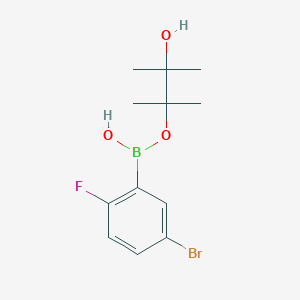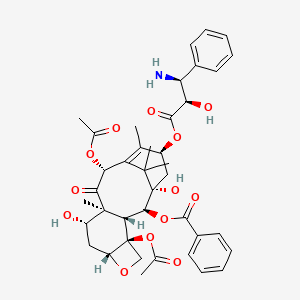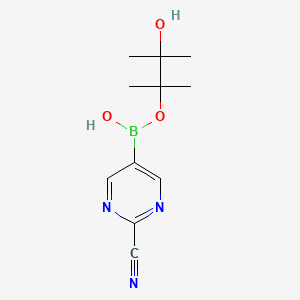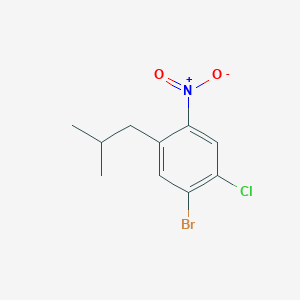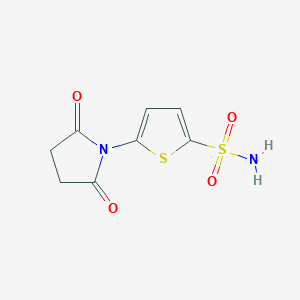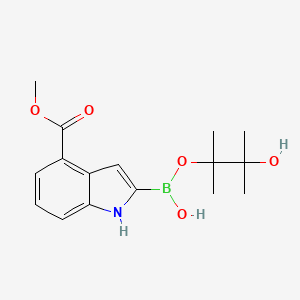
4-Methoxycarbonylindole-2-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxycarbonylindole-2-boronic acid pinacol ester is a complex organic compound that features a borinic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxycarbonylindole-2-boronic acid pinacol ester typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the borinic acid group through a series of reactions involving boron reagents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methoxycarbonylindole-2-boronic acid pinacol ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of boron.
Reduction: Reduction reactions can modify the functional groups attached to the borinic acid.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids or borates, while reduction could produce boranes. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
4-Methoxycarbonylindole-2-boronic acid pinacol ester has several scientific research applications:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methoxycarbonylindole-2-boronic acid pinacol ester involves its interaction with molecular targets through its borinic acid group. This group can form reversible covalent bonds with nucleophiles, making it useful in various catalytic processes. The pathways involved often include the activation of substrates through boron-mediated mechanisms, facilitating reactions that would otherwise be challenging to achieve.
Comparison with Similar Compounds
Similar Compounds
Boronic Acids: Compounds like phenylboronic acid and pinacolborane share similar boron chemistry but differ in their functional groups and reactivity.
Borates: These compounds, such as sodium borate, have different applications and properties compared to borinic acids.
Boranes: Compounds like diborane are more reactive and are used in different types of chemical reactions.
Uniqueness
4-Methoxycarbonylindole-2-boronic acid pinacol ester is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides a balance between stability and reactivity, making it a versatile compound in both research and industrial settings.
Properties
IUPAC Name |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-(4-methoxycarbonyl-1H-indol-2-yl)borinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO5/c1-15(2,20)16(3,4)23-17(21)13-9-11-10(14(19)22-5)7-6-8-12(11)18-13/h6-9,18,20-21H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVFHRZKDVXUAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=CC=C2N1)C(=O)OC)(O)OC(C)(C)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
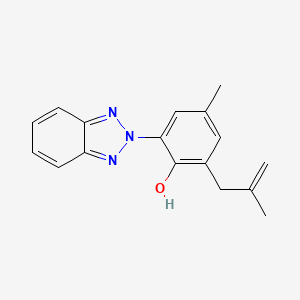
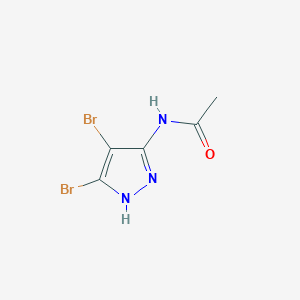
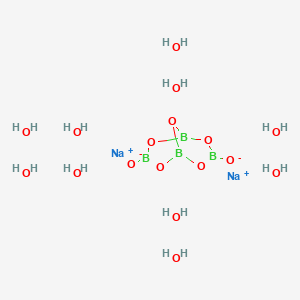
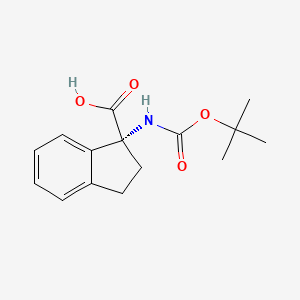
![sodium;2-[[(4R)-4-[(3R,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B7969805.png)
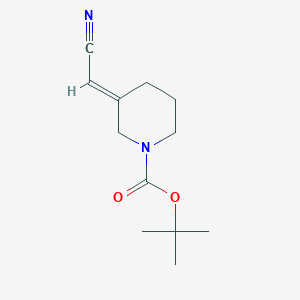
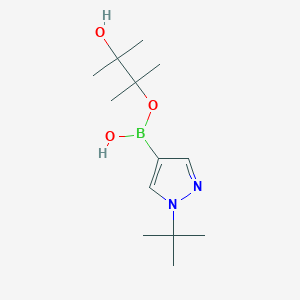
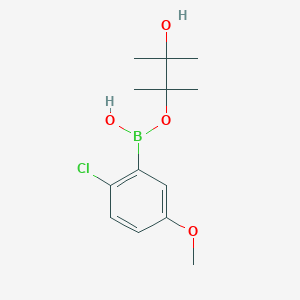
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)-1H-pyrimidin-4-one](/img/structure/B7969838.png)
